molecular formula C14H15N3O2 B2799971 6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034308-72-8

6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No. B2799971
CAS RN: 2034308-72-8
M. Wt: 257.293
InChI Key: NVYWVQYYPSTHJU-UHFFFAOYSA-N
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Description

The compound appears to contain a pyridinecarboxylic acid and an 8-azabicyclo[3.2.1]octane scaffold . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Pyridinecarboxylic acid comes in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .


Chemical Reactions Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane structure often involves the enantioselective construction of an acyclic starting material . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Scientific Research Applications

Synthesis and Reactivity

The chemical compound of interest, though not directly mentioned in the available literature, relates to a broader class of compounds known for their diverse reactivity and potential in synthesizing complex molecular structures. Compounds such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and their derivatives have been synthesized for use in chemistry, biochemistry, and drug design, showcasing the adaptability of spirocyclic and azaspiro structures in creating constrained amino acids and GABA analogues (Radchenko, Grygorenko, & Komarov, 2010). These novel amino acids add to the family of sterically constrained amino acids, indicating their importance in developing new chemical entities with potential therapeutic applications.

Electrophilic Amination and Cyclization

Electrophilic amination techniques, such as those involving 1-oxa-2-azaspiro[2.5]octane derivatives, have been explored for C-H-acidic compounds, leading to diverse chemical transformations. These methods enable the introduction of amino groups into C-H-acidic compounds, showcasing the chemical versatility of azaspiro structures in synthesizing complex organic molecules (Andreae, Schmitz, Wulf, & Schulz, 1992). Such transformations are crucial for creating novel chemical entities that can serve as intermediates in pharmaceutical synthesis.

Dipeptide Synthesis

The synthesis of dipeptide synthons, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, illustrates the use of azaspiro structures in peptide synthesis. These synthons can undergo reactions with carboxylic acids and thioacids, highlighting their utility in constructing peptides, including analogues of antibiotics like Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000). This demonstrates the compound's relevance in the synthesis of bioactive peptides and potential drug molecules.

Conformationally Constrained Dipeptide Isosteres

The development of conformationally constrained dipeptide isosteres based on 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids from tartaric acid and α-amino acids showcases another application. These derivatives serve as conformationally constrained dipeptide isosteres, useful in mimicking the peptide bond in bioactive peptides (Guarna, Guidi, Machetti, Menchi, Occhiato, Scarpi, Sisi, & Trabocchi, 1999). This application underscores the importance of azaspiro compounds in medicinal chemistry, particularly in designing peptide mimetics with enhanced stability and bioactivity.

properties

IUPAC Name

6-(3-cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-7-10-3-1-6-16-12(10)17-8-11(13(18)19)14(9-17)4-2-5-14/h1,3,6,11H,2,4-5,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYWVQYYPSTHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

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